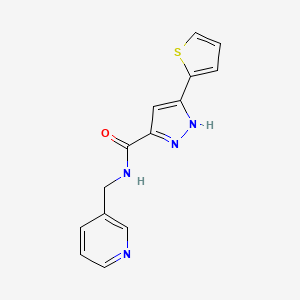

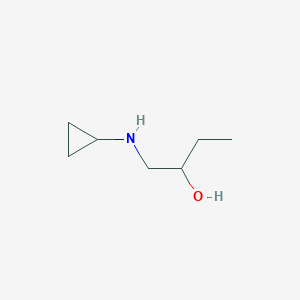

![molecular formula C29H32N2O6 B2490473 (E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime CAS No. 1334377-31-9](/img/structure/B2490473.png)

(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of spirocyclic molecules often involves multi-component reactions that efficiently construct complex frameworks. For example, the one-pot, three-component reaction of barbituric acids, isatins, and cyclohexane-1,3-diones in refluxing water exemplifies a method for synthesizing spiro[chromeno[2,3-d]pyrimidine-5,3'-indoline]-tetraones, highlighting the synthetic versatility of spiro compounds (Jadidi, Ghahremanzadeh, & Bazgir, 2009). Similarly, diastereoselective oxa-hetero-Diels–Alder reactions have been used to synthesize novel spiro indanone fused pyrano[3,2-c]chromene derivatives, demonstrating the capacity for high yields and excellent diastereoselectivity in synthesizing spirocyclic frameworks (Panda et al., 2018).

Molecular Structure Analysis

Spirocyclic compounds often exhibit unique molecular conformations due to their complex cyclic structures. For instance, the structure of 3-methyl-2,3,4,4a,5,10b-hexahydro-1H-spiro[chromeno[3,4-c]pyridin-1,1'-cyclohexane]-2,4,5-trione, determined by single crystal X-ray diffraction, showcases the detailed molecular configuration of such spiro compounds (Kirillov et al., 2016).

Chemical Reactions and Properties

Spirocyclic molecules participate in a variety of chemical reactions, leveraging their multifunctional frameworks. The Michael-Wittig reactions provide a pathway to highly functionalized cyclohexenonedicarboxylates, demonstrating the reactivity and versatility of spiro compounds in synthetic chemistry (Moorhoff, 1997).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has demonstrated methodologies for synthesizing compounds with complex spirocyclic frameworks, including those with chromene derivatives. For instance, the efficient synthesis of spiro[chromeno[2,3-d]pyrimidine-5,3'-indoline]-tetraones via a one-pot three-component reaction showcases the potential for creating diverse and functionally rich spiro compounds through innovative synthetic strategies (Jadidi et al., 2009). Similarly, the diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives provides insights into the generation of bioactive molecules with significant yield and selectivity (Panda et al., 2018).

Photochromic Properties

The study of photochromic properties in compounds similar to the target molecule can offer valuable insights into their potential applications in material science. Research on annelated spiro[fluorene-chromene structures] highlights how the introduction of a spiro-C atom into the pyran ring affects the photochromic behavior of chromenes, suggesting potential applications in developing new photoresponsive materials (Aldoshin et al., 1998).

Anticancer Activity

The exploration of heterocyclic compounds derived from cyclohexane-1,4-dione for their antiproliferative and antiprostate cancer activities underscores the therapeutic potential of complex organic compounds. Such studies provide a foundation for further investigation into the anticancer properties of structurally related spirocyclic and chromene-based compounds (Mohareb & Abdo, 2022).

Propriétés

IUPAC Name |

[(E)-spiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraene-5,1'-cyclohexane]-16-ylideneamino] N-(3,4-dimethoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6/c1-33-23-10-9-19(16-26(23)34-2)30-28(32)37-31-27-21-8-6-7-20(21)22-15-18-11-14-29(12-4-3-5-13-29)36-24(18)17-25(22)35-27/h9-10,15-17H,3-8,11-14H2,1-2H3,(H,30,32)/b31-27+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJOLRDIMNEZBR-TVKQRKNISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)ON=C2C3=C(CCC3)C4=C(O2)C=C5C(=C4)CCC6(O5)CCCCC6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)NC(=O)O/N=C/2\C3=C(CCC3)C4=C(O2)C=C5C(=C4)CCC6(O5)CCCCC6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

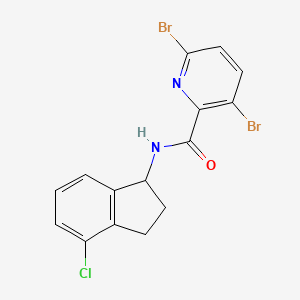

![3-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2490392.png)

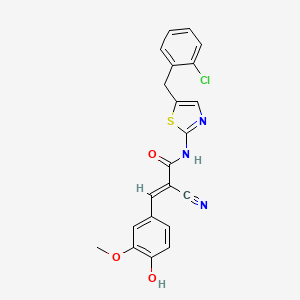

![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2490393.png)

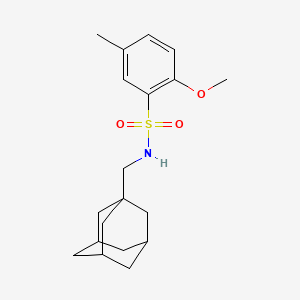

![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide](/img/structure/B2490398.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2490411.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2490413.png)